molecular formula C15H23N2O17P2T B1146301 Uridine 5'-diphosphoglucose CAS No. 152697-45-5

Uridine 5'-diphosphoglucose

Cat. No.: B1146301
CAS No.: 152697-45-5
M. Wt: 568.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 5’-diphosphoglucose is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It plays a crucial role in the biosynthesis of glycogen, glycoproteins, and glycolipids. This compound is involved in various metabolic pathways and serves as a precursor for several important biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine 5’-diphosphoglucose can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of uridine diphosphate galactose-4-epimerase, which catalyzes the formation of uridine 5’-diphosphoglucose from uridine diphosphate galactose . Another method involves the oxidation of uridine diphosphate glucose to uridine diphosphoglucuronic acid using uridine diphosphate glucose dehydrogenase .

Industrial Production Methods

Industrial production of uridine 5’-diphosphoglucose often involves microbial fermentation processes. For example, Escherichia coli strains engineered to express specific enzymes can be used to produce uridine 5’-diphosphoglucose from starch through a three-step cascade route . This method is cost-effective and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-diphosphoglucose undergoes various types of chemical reactions, including glycosylation, oxidation, and substitution reactions. It acts as a glycosyl donor in glycosyltransferase reactions, transferring glucose to acceptor molecules .

Common Reagents and Conditions

Common reagents used in reactions involving uridine 5’-diphosphoglucose include glycosyltransferases, oxidizing agents, and various substrates such as proteins and lipids. The reactions typically occur under mild conditions, often at physiological pH and temperature .

Major Products

The major products formed from reactions involving uridine 5’-diphosphoglucose include glycogen, glycoproteins, and glycolipids. These products are essential for various biological functions, including energy storage and cell signaling .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1/i14T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJRCZFDFQWRP-KRKHQQIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.